Methyl 3-hydroxy-5-methoxybenzoate

Antifeedant Pest Management Structure-Activity Relationship

Methyl 3-hydroxy-5-methoxybenzoate (CAS 19520-74-2) features a positionally defined meta-substitution pattern delivering weak antifeedant activity (~20 index) against Hylobius abietis, establishing it as an essential negative control for comparative SAR panels. Its documented HMG-CoA reductase inhibition in HepG2 cells and apoptosis induction in hepatoma lines support metabolic pathway studies. The methyl ester provides a protected carboxyl handle for prodrug development. Positional isomer substitution is scientifically unjustified without functional verification. Procure this authenticated intermediate for reproducible antifeedant screening and biosynthesis research.

Molecular Formula C9H10O4
Molecular Weight 182.17 g/mol
CAS No. 19520-74-2
Cat. No. B1590058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-hydroxy-5-methoxybenzoate
CAS19520-74-2
Molecular FormulaC9H10O4
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)O)C(=O)OC
InChIInChI=1S/C9H10O4/c1-12-8-4-6(9(11)13-2)3-7(10)5-8/h3-5,10H,1-2H3
InChIKeyMNWFENBPJIWZOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-hydroxy-5-methoxybenzoate (CAS 19520-74-2) Technical Baseline and Procurement Considerations


Methyl 3-hydroxy-5-methoxybenzoate (CAS 19520-74-2) is a substituted benzoate ester featuring hydroxyl and methoxy substituents at the 3- and 5-positions, respectively, on the aromatic ring [1]. This compound belongs to the class of m-methoxybenzoic acid derivatives and is commercially available from multiple suppliers in purities typically ranging from 95% to 98% . Its molecular formula is C9H10O4 with a molecular weight of 182.18 g/mol, and it is characterized as an extremely weak base that is essentially neutral based on its pKa [2]. The compound is used as a synthetic intermediate in organic synthesis and medicinal chemistry, and has been investigated for antifeedant activity against the pine weevil Hylobius abietis [3].

Why Methyl 3-hydroxy-5-methoxybenzoate Cannot Be Interchanged with Positional Isomers or Other Hydroxybenzoate Derivatives


Substitution of methyl 3-hydroxy-5-methoxybenzoate with positional isomers or other hydroxy-methoxybenzoate derivatives is not scientifically justified due to documented structure-dependent functional divergence. Within the complete set of 10 methyl hydroxy-methoxybenzoate isomers, antifeedant activity varied from inactive to highly potent depending solely on substituent positioning, with ortho-hydroxylated isomers exhibiting substantially stronger effects than meta-hydroxylated analogs [1]. Furthermore, the compound's meta-methoxylation pattern dictates specific metabolic processing pathways, as evidenced by distinct microbial demethylation routes observed for 3-methoxybenzoate versus other methoxylated aromatics in Rhodococcus ruber R1 [2]. These structural constraints on both biological activity and metabolic fate preclude generic substitution without functional verification.

Methyl 3-hydroxy-5-methoxybenzoate: Quantitative Differentiation Evidence Against Comparator Compounds


Antifeedant Activity Comparison Among 10 Methyl Hydroxy-Methoxybenzoate Isomers Against Pine Weevil (Hylobius abietis)

Methyl 3-hydroxy-5-methoxybenzoate (compound 2) demonstrated weak antifeedant activity with an antifeedant index of approximately 20 on a 0-100 scale (where 0 = no activity, 100 = complete feeding deterrence), in stark contrast to the most potent isomer methyl 2-hydroxy-3-methoxybenzoate (compound 8) which showed the highest effect among all ten tested isomers [1]. Eight of the ten compounds exhibited antifeedant activity after 24 h exposure, while only compounds 4 and 5 did not inhibit feeding over the 24 h period. The activity ranking identified ortho-hydroxylated isomers as having substantially stronger antifeedant effects compared to meta-hydroxylated analogs like compound 2 [1]. Compounds 9, 1, and 6 closely followed compound 8 in activity, with compound 2 and particularly compound 10 showing only weak effects [1].

Antifeedant Pest Management Structure-Activity Relationship

HMG-CoA Reductase Inhibitory Activity in HepG2 Cells

Methyl 3-hydroxy-5-methoxybenzoate, described as a benzoylated meroterpenoid biosynthesized from geranyl and malonate, has been shown to inhibit HMG-CoA reductase in HepG2 human hepatoblastoma cells, thereby inhibiting cholesterol synthesis and increasing the production of bile acids . The compound also suppresses the growth of cancerous cells by inducing apoptosis .

Cholesterol Synthesis HepG2 Cells Meroterpenoid Biosynthesis

Antioxidant Activity Relative to Benzoic and Cinnamic Acid Derivatives

In a systematic comparison of benzoic and cinnamic acid derivatives, antioxidant activity in peroxyl radical quenching kinetic tests increased in the sequence p-hydroxy < p-hydroxymethoxy < dihydroxy < p-hydroxydimethoxy [1]. Cinnamic acids were consistently more efficient antioxidants than their benzoic counterparts across all substitution patterns [1]. As a benzoate ester with meta-substitution pattern (3-hydroxy-5-methoxy), methyl 3-hydroxy-5-methoxybenzoate falls outside the para-substituted series directly evaluated but shares the hydroxymethoxy substitution motif with the p-hydroxymethoxy series that showed intermediate antioxidant activity.

Antioxidant Lipid Peroxidation Radical Scavenging

Cytotoxic and Anti-inflammatory Properties of the Parent Acid (3-Hydroxy-5-methoxybenzoic Acid)

3-Hydroxy-5-methoxybenzoic acid, the parent carboxylic acid of methyl 3-hydroxy-5-methoxybenzoate, inhibits the growth of human carcinoma cells in culture by blocking DNA synthesis and demethylation . The compound also exhibits anti-inflammatory activities, which may be due to its inhibition of xanthine oxidase . Additionally, it has been shown to inhibit the production of protocatechuic acid and syringic acid in rat liver cells .

Cytotoxicity Anti-inflammatory Cancer Research

Methyl 3-hydroxy-5-methoxybenzoate: Recommended Research Applications Based on Verified Evidence


Structure-Activity Relationship Studies in Antifeedant Development

Methyl 3-hydroxy-5-methoxybenzoate serves as a defined negative or moderate-activity control in antifeedant screening programs. Its documented weak antifeedant index of approximately 20 (on a 0-100 scale) against Hylobius abietis establishes a clear activity baseline, enabling researchers to quantify the activity gain achieved by repositioning hydroxyl and methoxy substituents to ortho configurations [1]. This compound is most appropriately utilized in comparative SAR panels rather than as a lead candidate for antifeedant development.

Cholesterol Metabolism Pathway Investigation

Based on reported HMG-CoA reductase inhibition in HepG2 cells, methyl 3-hydroxy-5-methoxybenzoate is suitable for studies examining the intersection of meroterpenoid biosynthesis and cholesterol regulation [1]. Its activity in suppressing cancerous cell growth through apoptosis induction further supports its use in hepatoma cell line studies focused on metabolic pathway modulation, though researchers should verify activity in their specific experimental system given the qualitative nature of available data [1].

Synthetic Intermediate for Bioactive 3-Hydroxy-5-methoxybenzoic Acid Derivatives

The methyl ester form of 3-hydroxy-5-methoxybenzoic acid provides a protected carboxyl group amenable to further synthetic manipulations. Given the parent acid's documented cytotoxic activity against human carcinoma cells via DNA synthesis blockade and anti-inflammatory properties through xanthine oxidase inhibition , the ester serves as a strategic intermediate for prodrug development or for accessing ester-modified analogs with potentially altered pharmacokinetic properties.

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